5-Ethyl-2-methylpyridine (MEP) is a highly versatile, dialkylated pyridine derivative primarily utilized as a foundational precursor in the large-scale industrial synthesis of nicotinic acid (Vitamin B3) and as an intermediate for specialized vinylpyridine monomers [1]. Unlike monoalkylated pyridines, MEP features both an ethyl and a methyl group, enabling unique dual-oxidation pathways or selective dehydrogenation. It is a clear liquid with a boiling point of 178 °C and a density of approximately 0.92 g/mL, offering favorable solubility and handling characteristics for high-pressure, liquid-phase industrial processes.
Substituting 5-ethyl-2-methylpyridine with monoalkylated analogs like 3-methylpyridine (3-picoline) fundamentally alters the required synthetic infrastructure and reaction pathways. While 3-picoline is commonly used in gas-phase ammoxidation to yield 3-cyanopyridine (which is subsequently hydrolyzed to niacin), MEP is specifically tailored for direct liquid-phase nitric acid oxidation [1]. This direct oxidation route converts the 5-ethyl and 2-methyl groups into isocinchomeronic acid, which selectively decarboxylates to nicotinic acid without requiring a nitrile intermediate [1]. Furthermore, MEP's specific dialkyl substitution allows for targeted dehydrogenation to 2-methyl-5-vinylpyridine, a critical comonomer in specialized tire-cord adhesives that cannot be produced from simple ethylpyridines [2].
In industrial niacin production, 5-ethyl-2-methylpyridine (MEP) is the established feedstock for direct liquid-phase oxidation using nitric acid at 190–270 °C and 2–8 MPa [1]. This pathway oxidizes both alkyl groups to form isocinchomeronic acid, which decarboxylates directly to nicotinic acid with yields exceeding 90% when optimized with excess HNO3 [1]. In contrast, 3-methylpyridine (3-picoline) is typically subjected to gas-phase ammoxidation at high temperatures (e.g., 380 °C) to form 3-cyanopyridine, requiring a subsequent hydrolysis step to yield niacin [1]. MEP's ability to bypass the nitrile intermediate makes it the required precursor for facilities optimized for liquid-phase dicarboxylic acid pathways.
| Evidence Dimension | Reaction intermediate and pathway |
| Target Compound Data | 5-Ethyl-2-methylpyridine: Direct liquid-phase oxidation to isocinchomeronic acid, yielding >90% niacin. |
| Comparator Or Baseline | 3-Methylpyridine: Gas-phase ammoxidation to 3-cyanopyridine, requiring secondary hydrolysis. |
| Quantified Difference | Eliminates the nitrile intermediate step; operates via liquid-phase rather than gas-phase. |
| Conditions | Liquid-phase HNO3 oxidation (190–270 °C, 2–8 MPa) vs. Gas-phase ammoxidation (380 °C). |
Procurement teams sourcing for liquid-phase nitric acid oxidation facilities must select MEP, as 3-methylpyridine cannot undergo the same direct dicarboxylic acid-to-niacin pathway.
A critical procurement advantage of 5-ethyl-2-methylpyridine is its dedicated, high-yield synthesis route. MEP is produced directly via the liquid-phase condensation of acetaldehyde (or paraldehyde) and ammonia, achieving yields of approximately 65% based on acetaldehyde [1]. Conversely, 3-methylpyridine is predominantly generated as a byproduct of pyridine synthesis (from formaldehyde, acetaldehyde, and ammonia), where pyridine is the primary product and 3-picoline yields are typically lower (40-50%) [1]. This makes MEP supply and pricing independent of global pyridine demand.
| Evidence Dimension | Primary synthesis yield and product status |
| Target Compound Data | ~65% yield as a primary dedicated product (acetaldehyde + ammonia condensation). |
| Comparator Or Baseline | 3-Methylpyridine: ~40-50% yield as a byproduct of pyridine synthesis. |
| Quantified Difference | 15-25% higher targeted yield; primary product vs. byproduct. |
| Conditions | Liquid-phase condensation (MEP) vs. Gas-phase Chichibabin condensation (3-picoline). |
Procuring MEP offers greater supply chain stability and dedicated production scalability compared to relying on byproducts of pyridine manufacturing.
5-Ethyl-2-methylpyridine is uniquely suited for the production of 2-methyl-5-vinylpyridine (MVP) via high-temperature catalytic dehydrogenation over chromium oxide/alumina at 450–800 °C, achieving conversions of ~40-49% and recovered yields of 54-65% in optimized vapor-phase processes[1]. MVP is a highly specialized monomer used alongside butadiene and styrene to formulate terpolymer latexes for bonding organic fiber cords to rubber matrices in tires [2]. While 2-vinylpyridine (derived from 2-ethylpyridine) is also used in these applications, the specific incorporation of the 2-methyl group in MVP modifies the curing rate and mechanical properties of the resulting adhesive resin [2]. MEP is the only direct precursor for MVP.
| Evidence Dimension | Monomer precursor specificity |
| Target Compound Data | 5-Ethyl-2-methylpyridine: Yields 2-methyl-5-vinylpyridine (54-65% recovery yield). |
| Comparator Or Baseline | 2-Ethylpyridine: Yields 2-vinylpyridine. |
| Quantified Difference | Provides the essential 2-methyl substitution required for specific MVP-styrene-butadiene terpolymer formulations. |
| Conditions | Vapor-phase catalytic dehydrogenation (450–800 °C). |
Manufacturers of specific MVP-based tire-cord adhesion latexes must procure MEP, as standard ethylpyridines cannot provide the required dialkylated monomer structure.
Ideal for facilities utilizing the Lonza process or similar liquid-phase nitric acid oxidation systems, where MEP is oxidized to isocinchomeronic acid and decarboxylated to niacin without a nitrile intermediate[1].
Essential precursor for manufacturing 2-methyl-5-vinylpyridine, a critical comonomer used in styrene-butadiene-vinylpyridine (VP) latexes for high-performance tire cord adhesives [2].
Serves as a versatile dialkylated building block where selective functionalization of the ethyl group (via dehydrogenation or oxidation) is required while retaining the 2-methyl group for downstream steric or electronic effects [1].
Corrosive;Acute Toxic;Irritant